

p-hydroxycinnamic acid hydrazide molecular weight and formula

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Compound of Interest

Compound Name: *p*-Hydroxycinnamic acid hydrazide

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Technical Guide: p-Hydroxycinnamic Acid Hydrazide

A Structural and Synthetic Analysis for Drug Discovery Applications

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic profile of **p-hydroxycinnamic acid hydrazide** (also known as 4-hydroxycinnamic acid hydrazide). As a derivative of the phenylpropanoid class, this compound serves as a critical "scaffold intermediate" in medicinal chemistry. Its hydrazide moiety (-CONHNH₂) functions as a high-reactivity nucleophile, enabling the rapid construction of heterocyclic pharmacophores such as pyrazoles, oxadiazoles, and triazoles—structures essential in current anti-inflammatory and anticancer drug pipelines.

Part 1: Physicochemical Profile[1]

The following data establishes the baseline identity of the compound. Researchers should use these constants for Certificate of Analysis (CoA) verification.

Parameter	Specification	Notes
IUPAC Name	(E)-3-(4-hydroxyphenyl)prop-2-enehydrazide	Trans-isomer is the thermodynamic standard.
Common Name	p-Hydroxycinnamic acid hydrazide	Often abbreviated as pHCAH.
CAS Number	90557-60-1	Distinct from the parent acid (7400-08-0).
Molecular Formula	C ₉ H ₁₀ N ₂ O ₂	
Molecular Weight	178.19 g/mol	Monoisotopic Mass: 178.07
Physical State	Crystalline Solid	Typically off-white to pale yellow.
Melting Point	> 220 °C (Decomposes)	High lattice energy due to intermolecular H-bonding.
Solubility	DMSO, DMF, Hot Ethanol	Poor solubility in water and non-polar solvents.
pKa (Predicted)	~9.5 (Phenolic OH)	Hydrazide NH is weakly basic.

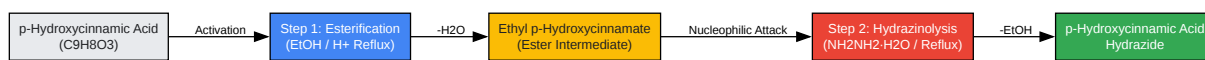
Part 2: Synthetic Pathway & Mechanism

The Core Logic

Direct conversion of p-hydroxycinnamic acid to its hydrazide using hydrazine hydrate is possible but often results in poor yields due to competitive salt formation (acid-base reaction). The industry-standard protocol utilizes an ester intermediate (nucleophilic acyl substitution) to drive the reaction forward.

Reaction Workflow Diagram

The following diagram illustrates the two-step synthesis: Esterification followed by Hydrazinolysis.



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Caption: Figure 1. Two-step synthetic pathway via ethyl ester intermediate to avoid acid-base neutralization.

Validated Experimental Protocol

Safety Precaution: Hydrazine hydrate is highly toxic and a potential carcinogen. All operations must be performed in a fume hood.

Step 1: Synthesis of Ethyl p-Hydroxycinnamate

- Dissolve p-hydroxycinnamic acid (10 mmol) in absolute ethanol (30 mL).
- Add catalytic sulfuric acid (0.5 mL).
- Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
- Evaporate excess ethanol. Neutralize with NaHCO_3 solution.^[1]
- Extract with ethyl acetate, dry over Na_2SO_4 , and concentrate to yield the ester.

Step 2: Hydrazinolysis (The Critical Step)

- Dissolution: Dissolve the ethyl ester (from Step 1) in ethanol (20 mL).
- Reagent Addition: Add Hydrazine hydrate (99%, 50 mmol) dropwise. Note: A large excess (1:5 ratio) is used to prevent dimer formation.
- Reflux: Heat the mixture at reflux (78°C) for 4–6 hours.
 - Observation: The solution usually turns from clear to yellow, and a precipitate may begin to form.
- Isolation: Cool the reaction mixture to 0°C (ice bath). The hydrazide will crystallize out.

- Filtration: Filter the solid and wash with cold ethanol to remove unreacted hydrazine.
- Purification: Recrystallize from ethanol/water if necessary to achieve >98% purity.

Part 3: Structural Characterization (Quality Control)

To validate the synthesis, the following spectroscopic signatures must be present.

Infrared Spectroscopy (FT-IR)

- 3200–3350 cm^{-1} : Distinct doublet or broad band corresponding to the -NH-NH₂ stretching vibrations.
- 1650–1670 cm^{-1} : Strong C=O (Amide I) peak. The shift to lower frequency (compared to esters $\sim 1710 \text{ cm}^{-1}$) confirms hydrazide formation.
- 1600–1620 cm^{-1} : C=C alkene stretch (conjugated).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

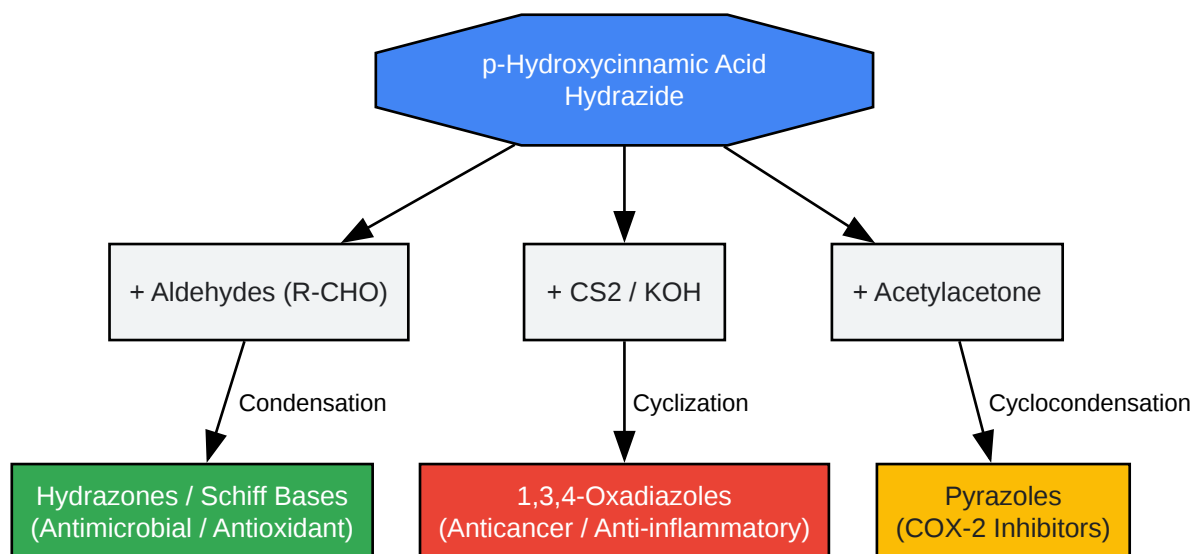
- δ 9.0–9.5 ppm (s, 1H): Amide -CONH- proton (Exchangeable with D₂O).
- δ 4.0–4.5 ppm (s, 2H): Terminal -NH₂ protons (Broad, exchangeable). Absence of this peak indicates failure or dimerization.
- δ 7.3–7.5 ppm (d, 1H, J=16Hz): Vinylic proton (alpha to carbonyl). Large coupling constant confirms trans (E) geometry.
- δ 6.3–6.5 ppm (d, 1H, J=16Hz): Vinylic proton (beta to carbonyl).

Part 4: Applications & Pharmacophore Design

The **p-hydroxycinnamic acid hydrazide** scaffold is rarely the final drug; it is a "warhead" precursor. Its value lies in its ability to lock the cinnamic acid backbone into rigid heterocyclic structures.

Derivative Workflow

The hydrazide nitrogen attacks electrophiles (aldehydes, isothiocyanates) to form bioactive libraries.



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Caption: Figure 2. Divergent synthesis strategies utilizing the hydrazide scaffold for drug discovery.

Key Biological Mechanisms

- **Antioxidant Activity:** The phenolic hydroxyl group (p-OH) acts as a radical scavenger. The hydrazide modification often enhances this by providing additional H-bond donors.
- **Caspase-3 Induction:** Derivatives of this hydrazide have been shown to induce apoptosis in cancer cell lines (e.g., MCF-7) by upregulating Caspase-3 [1].
- **Enzyme Inhibition:** The structural similarity to tyrosine allows these derivatives to dock into the active sites of enzymes like tyrosinase and xanthine oxidase.

References

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induction mechanism of this specific scaffold. URL:[[Link](#)] (Search Term: Hydroxycinnamic acid hydrazide caspase-3)

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- Molaid Chemical Database. Source: Molaid Context: Confirmation of CAS 90557-60-1 for the specific hydrazide derivative.[2] URL:[[Link](#)]
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Sources

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